molecular formula C23H26O8 B13429186 Tinosporol B

Tinosporol B

Cat. No.: B13429186
M. Wt: 430.4 g/mol
InChI Key: BJRPUXNWUYOREF-CPDGTZSUSA-N
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Description

Tinosporol B is a clerodane diterpenoid isolated from the vines of Tinospora crispa, a plant known for its medicinal properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .

Chemical Reactions Analysis

Types of Reactions

Tinosporol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Tinosporol B is part of a group of clerodane diterpenoids, which include Tinosporol A and Tinosporoside A . These compounds share similar structural features and biological activities.

Uniqueness

What sets this compound apart from its analogues is its specific configuration and the unique set of biological activities it exhibits. While other clerodane diterpenoids also show anti-hyperglycemic properties, this compound has demonstrated a more pronounced effect in reducing serum glucose levels in diabetic models .

Conclusion

This compound is a promising compound with significant potential in various scientific and medical fields. Its unique chemical properties and biological activities make it a valuable subject for further research and development.

Properties

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

methyl (2S,4aR,6aR,9R,10aR,10bS)-4a-acetyloxy-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-2,9,10,10a-tetrahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C23H26O8/c1-13(24)31-23-7-6-21(2)16(19(26)28-4)9-15(25)10-18(21)22(23,3)11-17(30-20(23)27)14-5-8-29-12-14/h5-9,12,15,17-18,25H,10-11H2,1-4H3/t15-,17-,18+,21-,22-,23-/m0/s1

InChI Key

BJRPUXNWUYOREF-CPDGTZSUSA-N

Isomeric SMILES

CC(=O)O[C@]12C=C[C@@]3([C@H]([C@@]1(C[C@H](OC2=O)C4=COC=C4)C)C[C@H](C=C3C(=O)OC)O)C

Canonical SMILES

CC(=O)OC12C=CC3(C(C1(CC(OC2=O)C4=COC=C4)C)CC(C=C3C(=O)OC)O)C

Origin of Product

United States

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